
7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one, also known as MOA-192, is a synthetic compound that has gained attention in the scientific community due to its potential in various research applications.
Wirkmechanismus
7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one works by binding to the orthosteric site of M1 mAChRs, which are primarily located in the hippocampus, cortex, and striatum of the brain. This binding blocks the activity of these receptors, which are involved in various cognitive and motor processes. By selectively blocking M1 mAChRs, 7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects
7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one has been shown to have various biochemical and physiological effects, including the selective blockage of M1 mAChRs in the brain, improved cognitive function in animal models of Alzheimer's disease and schizophrenia, and the potential to modulate dopamine signaling in the striatum. However, more research is needed to fully understand the biochemical and physiological effects of 7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one in lab experiments is its selective binding to M1 mAChRs, which allows researchers to selectively block the activity of these receptors without affecting other subtypes. However, one limitation of using 7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one is its potential off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for 7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one research, including the development of more selective M1 mAChR antagonists, the investigation of the potential therapeutic effects of 7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one in various neurological and psychiatric disorders, and the exploration of the potential modulatory effects of 7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one on other neurotransmitter systems, such as dopamine and glutamate.
Conclusion
7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one is a synthetic compound that has shown promise in various scientific research applications, particularly in the study of the distribution and function of M1 mAChRs in the brain. While more research is needed to fully understand the biochemical and physiological effects of 7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one, its selective binding to M1 mAChRs has made it a valuable tool for studying the role of these receptors in various physiological and pathological processes.
Synthesemethoden
7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one can be synthesized through a multi-step process that involves the reaction between 7-methoxy-4-hydroxycoumarin and 1,1,2,2,3,3,4,4-octafluorobutyl bromide in the presence of a base, followed by a cyclization reaction with the help of a catalyst. This synthesis method has been optimized to produce high yields of 7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one with high purity.
Wissenschaftliche Forschungsanwendungen
7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one has been used in various scientific research applications, including as a tool to study the distribution and function of muscarinic acetylcholine receptors (mAChRs) in the brain. 7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one selectively binds to the M1 subtype of mAChRs, allowing researchers to selectively block the activity of these receptors without affecting other subtypes. This has been useful in studying the role of M1 mAChRs in various physiological and pathological processes, such as learning and memory, Alzheimer's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F8O3/c1-24-6-2-3-7-8(23)5-10(25-9(7)4-6)12(17,18)14(21,22)13(19,20)11(15)16/h2-5,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWPGUOAYMJPNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C(C(C(C(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

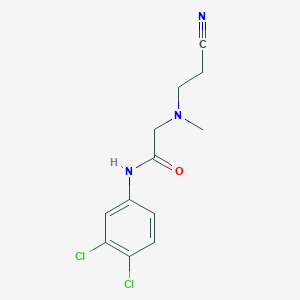
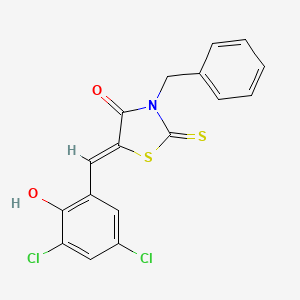
![N~2~-(4-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4985562.png)
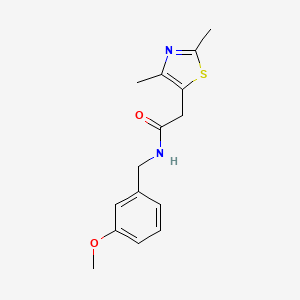

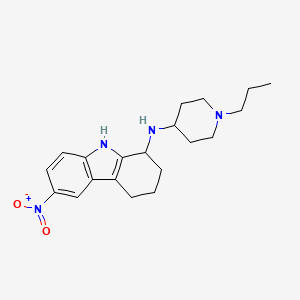
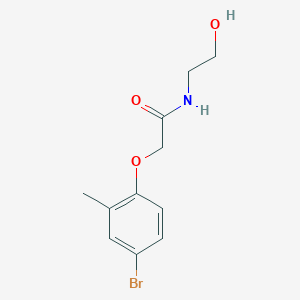
![4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide](/img/structure/B4985598.png)
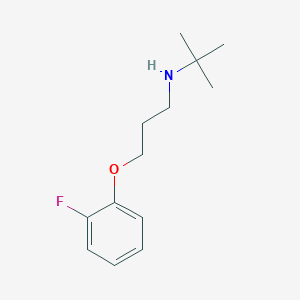
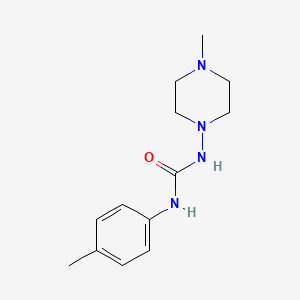
![4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B4985625.png)

![N-[2-(3-fluorophenyl)ethyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4985640.png)
![2-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4985645.png)